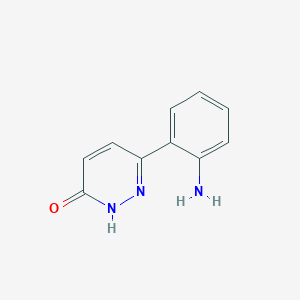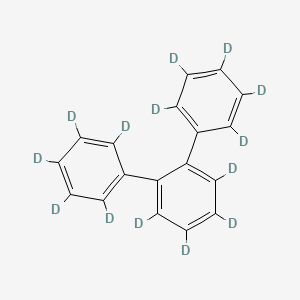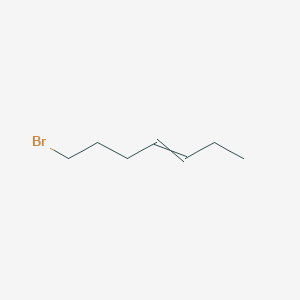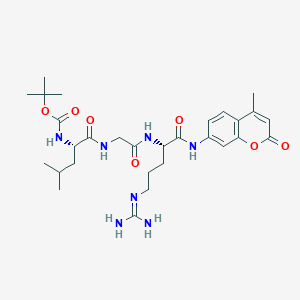
2-Bromo-3-methoxybenzyl alcohol
Overview
Description
2-Bromo-3-methoxybenzyl alcohol is a chemical compound with the molecular weight of 217.06 . Its IUPAC name is (2-bromo-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
Antiplasmodial Activities
Research involving 2-Bromo-3-methoxybenzyl alcohol has shown its potential in the synthesis of compounds with antiplasmodial activities. For instance, the synthesis of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxy-benzaldehyde was evaluated for its antiplasmodial activities, demonstrating its potential in medical research against Plasmodium falciparum, the parasite responsible for malaria (Hadanu et al., 2010).
Photocatalytic Oxidation in Organic Synthesis
The compound has been involved in studies related to photocatalytic oxidation. A study demonstrated the oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere, highlighting its use in organic synthesis and chemical transformations (Higashimoto et al., 2009).
Synthesis of Aromatic Compounds
Research has also explored the synthesis of various aromatic compounds using this compound. For example, the synthesis of ellipticine, an important chemical entity, was achieved through the reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium (Miki et al., 2001).
Marine Algae Derivatives and Antibacterial Properties
A study on marine red algae Rhodomela confervoides identified two bromophenols, including derivatives of this compound, exhibiting moderate antibacterial activity, indicating its potential in the development of new antibacterial agents (Xu et al., 2003).
Applications in Polymer Chemistry
The compound has also been investigated in the field of polymer chemistry. One study focused on the structural modification of Kraft lignin, using vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) as a model compound, under acidic conditions to explore its influence on the antioxidant properties in polypropylene (Pouteau et al., 2005).
Influence on Asthmatic Responses
In the biomedical field, the anti-asthmatic activity of phenolic compounds including 4-hydroxy-3-methoxybenzyl alcohol was studied, demonstrating its significant inhibition of specific airway resistance in asthmatic responses (Jang et al., 2010).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2-bromo-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEAWRYONGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199436-55-0 | |
| Record name | 2-Bromo-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



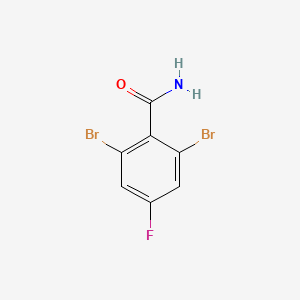
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

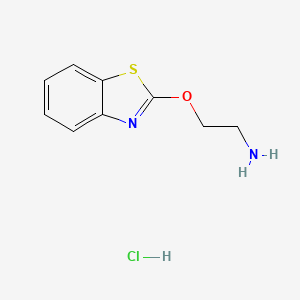
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
